molecular formula C12H14N4 B7575562 N-[[4-(aminomethyl)phenyl]methyl]pyrimidin-2-amine

N-[[4-(aminomethyl)phenyl]methyl]pyrimidin-2-amine

Cat. No. B7575562
M. Wt: 214.27 g/mol
InChI Key: FLZVJJPQCFTMNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[4-(aminomethyl)phenyl]methyl]pyrimidin-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of N-[[4-(aminomethyl)phenyl]methyl]pyrimidin-2-amine involves the inhibition of certain enzymes and proteins involved in cellular processes such as inflammation and cell growth. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of certain proteins involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
N-[[4-(aminomethyl)phenyl]methyl]pyrimidin-2-amine has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. It has also been shown to inhibit the growth of cancer cells in vitro and in animal models. Additionally, it has been shown to have a protective effect on certain organs such as the liver and kidneys.

Advantages and Limitations for Lab Experiments

One advantage of using N-[[4-(aminomethyl)phenyl]methyl]pyrimidin-2-amine in lab experiments is its specificity for certain enzymes and proteins, which allows for targeted inhibition of these molecules. Additionally, its anti-inflammatory and anti-cancer properties make it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its potential toxicity, which must be carefully monitored.

Future Directions

There are several future directions for research on N-[[4-(aminomethyl)phenyl]methyl]pyrimidin-2-amine. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer. Additionally, further research is needed to better understand its mechanism of action and to develop more efficient synthesis methods. Finally, research is needed to assess its safety and potential side effects in humans.

Synthesis Methods

The synthesis of N-[[4-(aminomethyl)phenyl]methyl]pyrimidin-2-amine involves the reaction between 4-(aminomethyl)benzonitrile and 2-chloropyrimidine in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide, and the product is obtained after purification using column chromatography.

Scientific Research Applications

N-[[4-(aminomethyl)phenyl]methyl]pyrimidin-2-amine has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been investigated as a potential treatment for inflammatory diseases such as rheumatoid arthritis and psoriasis. It has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells.

properties

IUPAC Name

N-[[4-(aminomethyl)phenyl]methyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4/c13-8-10-2-4-11(5-3-10)9-16-12-14-6-1-7-15-12/h1-7H,8-9,13H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLZVJJPQCFTMNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NCC2=CC=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[4-(aminomethyl)phenyl]methyl]pyrimidin-2-amine

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